molecular formula C21H20N2O3S B298589 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298589
M. Wt: 380.5 g/mol
InChI Key: FHMHAKHMSNXNKW-CTNAHEIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that allows it to bind to amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's, Parkinson's, and Huntington's. Thioflavin T is a valuable tool for studying these diseases and developing new treatments.

Mechanism of Action

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T binds to amyloid fibrils through a hydrophobic interaction with the beta-sheet structure of the fibrils. This binding causes a shift in the dye's fluorescence spectrum, resulting in an increase in fluorescence intensity. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is highly specific for amyloid fibrils and does not bind to other proteins or cellular components.
Biochemical and Physiological Effects
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in vitro and in vivo experiments.

Advantages and Limitations for Lab Experiments

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly specific dye that can detect and quantify amyloid fibrils in a variety of samples. It is also easy to use and relatively inexpensive. However, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has some limitations. It is not a quantitative assay and cannot distinguish between different types of amyloid fibrils. Additionally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can interfere with other assays that use fluorescence, such as flow cytometry.

Future Directions

There are several future directions for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T research. One area of interest is the development of new dyes that can detect and quantify amyloid fibrils with greater specificity and sensitivity. Another area of interest is the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T in the development of new treatments for amyloid-related diseases. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used to screen potential drug candidates that target amyloid fibrils. Finally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used in the development of new diagnostic tools for amyloid-related diseases.

Synthesis Methods

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to form the final compound.

Scientific Research Applications

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is widely used in scientific research to study the aggregation of amyloid fibrils. It is a valuable tool for detecting and quantifying amyloid fibrils in vitro and in vivo. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is used in a variety of applications, including fluorescence microscopy, flow cytometry, and spectroscopy.

properties

Product Name

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21?

InChI Key

FHMHAKHMSNXNKW-CTNAHEIOSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Origin of Product

United States

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